molecular formula C17H12ClFN2O3 B14796731 (4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione

(4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione

Cat. No.: B14796731
M. Wt: 346.7 g/mol
InChI Key: ZPYBHSKINCMXGZ-JYRVWZFOSA-N
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Description

(4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione: is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a diketone, such as acetylacetone, under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazolidine-3,5-dione ring, potentially forming alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural features.

Medicine: Medicinal applications could include its use as a lead compound in drug discovery, particularly for conditions where pyrazolidine-3,5-dione derivatives have shown efficacy.

Industry: In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

    (4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione: can be compared with other pyrazolidine-3,5-dione derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets or alter its solubility and stability.

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C17H12ClFN2O3/c1-24-12-5-2-10(3-6-12)8-13-16(22)20-21(17(13)23)11-4-7-15(19)14(18)9-11/h2-9H,1H3,(H,20,22)/b13-8-

InChI Key

ZPYBHSKINCMXGZ-JYRVWZFOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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